molecular formula C26H24N4O5 B14145169 Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]- CAS No. 88820-13-7

Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]-

Cat. No.: B14145169
CAS No.: 88820-13-7
M. Wt: 472.5 g/mol
InChI Key: XIYZCPNYDNYQDE-UHFFFAOYSA-N
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Description

The compound Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]- features a hexahydropyrimidine core substituted with two benzoyl groups at the 1- and 3-positions, a nitro group at the 5-position, and a benzamide moiety attached via a methylene linker.

Properties

CAS No.

88820-13-7

Molecular Formula

C26H24N4O5

Molecular Weight

472.5 g/mol

IUPAC Name

N-[(1,3-dibenzoyl-5-nitro-1,3-diazinan-5-yl)methyl]benzamide

InChI

InChI=1S/C26H24N4O5/c31-23(20-10-4-1-5-11-20)27-16-26(30(34)35)17-28(24(32)21-12-6-2-7-13-21)19-29(18-26)25(33)22-14-8-3-9-15-22/h1-15H,16-19H2,(H,27,31)

InChI Key

XIYZCPNYDNYQDE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(CN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)(CNC(=O)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]- typically involves multi-step organic reactions. The process begins with the preparation of the hexahydro-5-nitro-5-pyrimidinyl intermediate, which is then subjected to benzoylation reactions to introduce the dibenzoyl groups. The final step involves the formation of the benzamide linkage through a reaction with benzoyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The aromatic rings and amide groups can interact with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of the target compound with structurally related benzamide derivatives:

Compound Name Core Structure Key Substituents Biological/Functional Activity Reference
Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]- (Target) Hexahydropyrimidine 1,3-Dibenzoyl; 5-Nitro; Benzamide via methylene Not explicitly reported (inference: enzyme inhibition) N/A
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide Tetrahydropyrimidine 1,3-Dimethyl; 2,4-Dioxo; Benzamide Not reported (structural focus)
N-[3-(2-Amino-4-hydroxy-6-methyl-5-pyrimidinyl)propyl]-4-nitrobenzamide (NSC 97913) Pyrimidine 4-Nitrobenzamide; Propyl linker; Amino/hydroxy/methyl groups Potential anticancer activity (NSC database)
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 1,3,4-Oxadiazole Sulfamoyl; Benzamide; 4-Methoxyphenylmethyl Antifungal (Candida albicans)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl; Hydroxy-dimethylethyl directing group Metal-catalyzed C–H bond functionalization

Key Observations:

  • Nitro Group Impact : The nitro group in the target compound and NSC 97910 may enhance redox activity or electrophilicity, a trait linked to antimicrobial or anticancer effects . However, the absence of direct biological data for the target compound limits definitive conclusions.
  • Benzamide Positioning : Unlike LMM5 (a 1,3,4-oxadiazole derivative), the target compound’s benzamide is tethered to a pyrimidine core. This difference likely alters binding affinity and selectivity, as seen in LMM5’s antifungal activity via thioredoxin reductase inhibition .
  • Hexahydropyrimidine vs.

Functional and Catalytic Comparisons

  • Antifungal Activity : LMM5 and LMM11 (1,3,4-oxadiazoles) exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition. While the target compound shares a benzamide group, its pyrimidine core and nitro substituent suggest divergent mechanisms, possibly involving nitroreductase activation or DNA damage .
  • Catalytic Applications: Ligands like 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) demonstrate utility in Suzuki coupling reactions due to their directing groups.

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